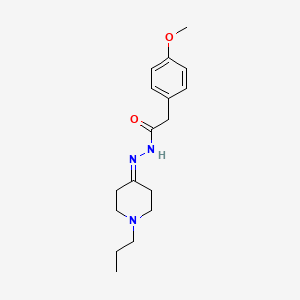
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide, also known as MPPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPPA belongs to the class of hydrazide derivatives and is structurally related to the antipsychotic drug, haloperidol.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is not fully understood. However, it has been proposed that 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide exerts its pharmacological effects by modulating the dopaminergic, serotonergic, and glutamatergic neurotransmitter systems. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also inhibits the reuptake of glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been shown to modulate several biochemical and physiological processes in the brain. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are involved in neuronal survival and plasticity. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in neuroinflammation and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide also has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the research on 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. One direction is to investigate its potential therapeutic applications in human diseases, such as schizophrenia, depression, anxiety, and epilepsy. Another direction is to elucidate its exact mechanism of action at the molecular and cellular levels. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide in humans. Finally, the development of more potent and selective analogs of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide may lead to the discovery of novel drugs for the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis method of 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide involves the reaction of 4-methoxybenzohydrazide with 1-propylpiperidin-4-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide. The yield of this reaction is reported to be around 70-80%.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, antidepressant, anxiolytic, and anticonvulsant activities in animal models. 2-(4-methoxyphenyl)-N'-(1-propyl-4-piperidinylidene)acetohydrazide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-propylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-10-20-11-8-15(9-12-20)18-19-17(21)13-14-4-6-16(22-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIVKPYLQCMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CC2=CC=C(C=C2)OC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)

![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5039808.png)


![N-methyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5039822.png)

![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis[2-(2-thienyl)acetamide]](/img/structure/B5039840.png)
![ethyl 5-acetyl-2-[(4-butoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5039844.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5039847.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B5039853.png)

